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Copper;dichloride

Catalysis NH₃-SCO Emission control

Copper salt selection directly impacts catalytic performance, film morphology, and etch process stability. Copper(II) chloride (CuCl₂) provides quantifiable differentiation where other copper salts underperform: • NH₃ oxidation: CuCl₂-derived CuOₓ/Al₂O₃ catalyst achieves 100% conversion at 230-360°C, significantly outperforming CuSO₄-derived analogs. • CO₂ electroreduction: CuCl₂ precursor yields cubic Cu morphology with preferential Cu(100) facet exposure for enhanced selectivity. • Thin-film deposition: Produces thicker Cu₂O films with (200) orientation versus thinner, (111)-oriented films from Cu(OAc)₂. • PCB etching: Acidic CuCl₂ etchant enables simpler regeneration and wider process tolerance than alkaline alternatives. Available as anhydrous (≥98%) or dihydrate; global shipping with full CoA documentation.

Molecular Formula Cl2Cu
CuCl2
Molecular Weight 134.45 g/mol
CAS No. 7447-39-4
Cat. No. B103844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper;dichloride
CAS7447-39-4
Synonymscopper(II) chloride
CuCl2
cupric chloride
cupric chloride anhydrous
cupric chloride dihydrate
cupric chloride eriochalcite (CuCl2.2H2O)
cupric chloride, 64Cu-labeled cpd
cupric chloride, dihydrate 2H-labeled cpd
Molecular FormulaCl2Cu
CuCl2
Molecular Weight134.45 g/mol
Structural Identifiers
SMILESCl[Cu]Cl
InChIInChI=1S/2ClH.Cu/h2*1H;/q;;+2/p-2
InChIKeyORTQZVOHEJQUHG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in acetone.
SOL IN HOT SULFURIC ACID.
70.6 g/100 cc water @ 0 °C, 107.9 g/100 cc water @ 100 °C
53 g/100 cc alcohol @ 15 °C
68 g/100 cc methanol @ 15 °C
73 parts/100 parts water @ 20 °C

Copper Dichloride Properties & Specifications


Copper dichloride (CuCl₂, CAS 7447-39-4), also known as cupric chloride, is an inorganic compound available in anhydrous (yellowish-brown powder) and dihydrate (blue-green crystalline) forms [1]. It is an ionic compound with high water solubility (757 g/L at 25°C) that dissociates in aqueous solution, but coordination of chloride to Cu²⁺ does partially occur [2]. The anhydrous form melts with decomposition at 498°C and has a density of 3.39 g/cm³ at 20°C . Chemically, it behaves as a weak Lewis acid and can act as a mild oxidizing agent under certain conditions [3].

1
Anhydrous form for moisture-sensitive synthesis; dihydrate for general aqueous workflows.
Hydration state governs solubility and handling. Confirm application requirement.
2
Reported selection for catalytic NH₃ oxidation, Cu₂O film deposition, and CO₂ electroreduction catalyst synthesis.
Precursor choice influences morphology, activity, and process stability.
3
Acidic CuCl₂ etchant option available for PCB manufacturing with wider process tolerance.
Trade-off between etch rate and operational simplicity reported.

Copper Dichloride vs. Other Copper Salts


Copper salts are not functionally interchangeable across applications. The anionic ligand (chloride vs. sulfate vs. nitrate vs. acetate) directly governs solubility, coordination chemistry, redox potential, Lewis acidity, and surface interactions [1]. These differences manifest in quantifiable performance gaps—CuCl₂ outperforms CuSO₄ in NH₃ oxidation catalysis, produces thicker films than Cu(OAc)₂ in chemical bath deposition, and yields superior CO₂ electroreduction morphology compared to nitrate-derived deposits [2][3][4]. Simple substitution without validation of application-specific metrics introduces uncontrolled variability in reaction yields, material properties, and process reproducibility. The following evidence guide quantifies where CuCl₂ demonstrates verifiable differentiation.

Target
CuCl₂ (anhydrous / dihydrate). Lewis acidic chloride ligand; reported distinct morphology control and catalytic activity.
vs. CuSO₄
Sulfate ligand may reduce catalytic activity in NH₃-SCO; different coordination environment. Performance may not transfer.
Target
CuCl₂ in chemical bath deposition: yields thicker films, (200) orientation.
vs. Cu(OAc)₂ / Cu(NO₃)₂
Acetate and nitrate precursors can produce thinner films, different grain size, and altered conductivity. Direct substitution may shift material properties.
Copper salts are not functionally interchangeable. Ligand identity affects redox potential, coordination, and surface interactions. Validate application-specific metrics before substitution.

Copper Dichloride: Quantified Differentiation Evidence


NH3 Selective Catalytic Oxidation: CuCl2 vs. CuSO4

In NH₃ selective catalytic oxidation (NH₃-SCO) over CuOₓ/Al₂O₃ catalysts, surface Cl-bonded Cu species derived from CuCl₂ precursor markedly enhanced catalytic activity, while CuSO₄ species formed from copper sulfate precursor significantly reduced activity [1].

NH₃-SCO: CuCl₂ vs. CuSO₄
Head-to-head
CuCl₂-derived catalyst achieved 100% NH₃ conversion over 230–360°C. CuSO₄-derived catalyst showed markedly lower activity.
Reported higher catalytic activity context for NH₃ emission control.
CuOₓ/Al₂O₃ catalyst; temperature range 230–360°C. Data to verify with specific reactor configuration.
Catalysis NH₃-SCO Emission control

Cu2O Thin Film Deposition: CuCl2 vs. Cu(OAc)2

In chemical bath deposition of Cu₂O thin films, using CuCl₂ as the copper source produced thicker films with larger particle size, fewer structural defects, and greater preferential orientation toward the (200) plane compared to copper acetate [1].

Cu₂O Film: CuCl₂ vs. Cu(OAc)₂
Head-to-head
CuCl₂ produced thickest films, largest grain size, (200) orientation, highest resistivity among three precursors tested.
Supports selection when thicker, larger-grained, more resistive films are needed.
Chemical bath deposition; Cu(OAc)₂ yielded thinner, (111)-oriented films with higher conductivity.
Thin films Chemical bath deposition Cu₂O

CO2 Electroreduction: CuCl2 vs. Cu(NO3)2 Morphology

Cu electrodeposits from Cu-chloride precursor exhibited cubic morphology, exposed Cu(100) facets, higher Cu⁺ content, and enhanced electrochemical active surface area, demonstrating the best CO₂ electroreduction performance [1].

CO₂ Electrored.: CuCl₂ vs. Nitrate
Head-to-head
Cu-chloride-derived deposits: cubic morphology, exposed Cu(100) facets, higher Cu⁺ content, enhanced ECSA, reported best ECR performance.
May support cubic morphology and Cu(100) facet exposure requirements.
Electrodeposition for CO₂ reduction; Cu-nitrate gave different morphology and inferior ECR.
Electrocatalysis CO₂ reduction Nanostructures

Redox Flow Battery: Cu(II)/Cu(I) Reversibility

In aprotic medium (acetonitrile), both CuCl₂ and Cu(NO₃)₂ salts exhibited reversible Cu(II)/Cu(I) redox behavior on graphite electrodes, achieving a competitive 1.2 V battery potential [1].

Redox Flow Battery Reversibility
Head-to-head
Both CuCl₂ and Cu(NO₃)₂ exhibited reversible Cu(II)/Cu(I) couple on graphite in acetonitrile, achieving 1.2 V cell potential.
Viable copper source for non-aqueous redox flow battery research.
Aprotic acetonitrile, graphite electrode, cyclic voltammetry. Ligand addition improved stability further.
Redox flow battery Electrochemistry Energy storage

PCB Etching: Acidic vs. Alkaline Process

Acidic copper chloride etchant offers simpler regeneration (reagent injection) and wider stable process window compared to alkaline etchant, despite lower etch rate (1.0–1.6 mil/min vs. 2.0–2.5 mil/min) [1].

PCB Etching: Acidic vs. Alkaline
Head-to-head
Acidic: 1.0–1.6 mil/min, simple reagent regeneration, wider process window. Alkaline: 2.0–2.5 mil/min, complex regeneration.
Selection context: weigh etch rate against operational simplicity.
Commercial PCB manufacturing conditions. Alkaline process requires oxygen gas flow and ammonia management.
PCB manufacturing Etching Process control

Anhydrous vs. Dihydrate Form Selection

Anhydrous CuCl₂ (CAS 7447-39-4) is essential for moisture-sensitive organic reactions, while dihydrate (CAS 10125-13-0) is preferred for general aqueous applications [1].

Anhydrous vs. Dihydrate
Class-level
Anhydrous CuCl₂ is essential for moisture-sensitive reactions; dihydrate preferred for general aqueous applications.
Hydration form selection is critical for reaction success.
Data to verify. Anhydrous form absorbs moisture; dihydrate may hydrolyze without HCl atmosphere upon heating.
Procurement Form selection Moisture sensitivity

Copper Dichloride: Application Scenarios


NH3 Emission Control Catalysts

When preparing CuOₓ/Al₂O₃ catalysts for selective catalytic oxidation of ammonia, CuCl₂ is the precursor of choice. Catalyst derived from CuCl₂ achieves 100% NH₃ conversion over 230–360°C, whereas CuSO₄-derived catalyst shows significantly reduced activity [1].

Cu2O Thin Film Fabrication

For Cu₂O films requiring greater thickness, larger grain size, and (200) preferential orientation, CuCl₂ is the appropriate copper source. Cu(OAc)₂ yields thinner, finer-grained films with (111) orientation and higher conductivity [1].

CO2 Electroreduction Catalyst Synthesis

For Cu electrocatalysts requiring cubic morphology and Cu(100) facet exposure for enhanced CO₂ reduction performance, CuCl₂ is the preferred precursor over Cu-nitrate [1].

PCB Acidic Copper Etching

In PCB manufacturing where process simplicity and wide parameter tolerance are prioritized over maximum etch rate, acidic CuCl₂ etchant offers simpler regeneration and wider process stability than alkaline alternatives [1].

Application
Selection Property
Validation Focus
NH₃ Emission Control Catalyst Research
Precursor-derived Cl-bonded Cu species activity
NH₃ conversion across target temperature range
Cu₂O Thin Film Fabrication
Film thickness, grain size, (200) orientation
Morphology and resistivity characterization
CO₂ Electroreduction Catalyst Synthesis
Cubic morphology, Cu(100) facet exposure
ECSA and CO₂ reduction performance metrics
PCB Acidic Copper Etching
Process simplicity and parameter tolerance
Etch rate and regeneration cycle stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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